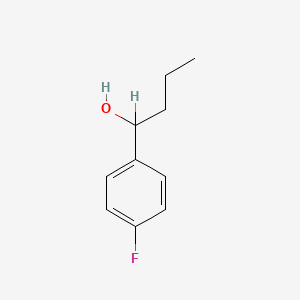
1-(4-氟苯基)丁烷-1-醇
描述
The compound 1-(4-Fluorophenyl)butan-1-ol is a fluorinated organic molecule that is structurally related to several research areas, including medicinal chemistry, materials science, and synthetic organic chemistry. The presence of the fluorine atom on the aromatic ring can significantly alter the physical, chemical, and biological properties of the molecule, making it a subject of interest in various studies.
Synthesis Analysis
The synthesis of fluorinated compounds is a key area of interest due to their utility in drug discovery and materials science. One paper discusses the synthesis of a fluorinating agent, 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which could potentially be used for the introduction of fluorine into organic molecules, including those with a 4-fluorophenyl moiety . Another study describes the synthesis of telechelic oligomers with 4-fluorophenyl ketone end groups, which could be related to the synthesis of compounds with 4-fluorophenyl groups .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial in determining their properties and reactivity. The study of the molecular diastereomeric complexes of S-1-(4-fluorophenyl)ethanol with butan-2-ol underlines the importance of specific intermolecular interactions, such as CH···π, OH···π, and CH···F, which are influenced by the presence of the fluorine atom .
Chemical Reactions Analysis
The reactivity of fluorinated compounds is diverse and can lead to various chemical transformations. The base-promoted elimination of hydrogen fluoride from a 4-fluoro-4-(4'-nitrophenyl)butan-2-one is an example of a reaction that could be relevant to the study of 1-(4-Fluorophenyl)butan-1-ol, as it involves a fluorinated butanone undergoing an elimination reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-Fluorophenyl)butan-1-ol would be influenced by the fluorine atom. Fluorine substitution can affect the compound's boiling point, solubility, and stability. The presence of fluorine can also impact the compound's biological activity, as seen in the study of 4-fluorobutyrfentanyl, a potent opioid with a 4-fluorophenyl group, which has been identified in post-mortem biological samples . Additionally, the metabolism of a neuroleptic agent with a 4'-fluorophenyl moiety has been studied, providing insights into the biotransformation of such compounds in rats and humans .
科学研究应用
手性药物中间体的合成
1-(4-氟苯基)丁烷-1-醇: 用于通过生物催化合成手性药物中间体。 药物中间体的 chiral 特征对于治疗剂的功效和安全性至关重要 。 生物催化利用微生物或衍生的生物催化剂,可以将合成化学品转化为具有高对映选择性、化学选择性和区域选择性的药物 。 该化合物作为手性中间体的对映选择性还原反应的前体,用于各种药物的合成。
抗病毒剂开发
吲哚衍生物可以从 1-(4-氟苯基)丁烷-1-醇 合成,已显示出作为抗病毒剂的潜力 。 这些衍生物正在研究其对各种病毒的抑制活性,包括流感病毒和柯萨奇 B4 病毒,突出了该化合物在开发新型抗病毒药物中的作用。
抗炎和抗癌研究
吲哚骨架可以从 1-(4-氟苯基)丁烷-1-醇 中获得,在许多具有抗炎和抗癌特性的生物活性化合物中发现 。 对吲哚衍生物的研究继续揭示其在治疗各种炎症和癌症方面的潜力。
属性
IUPAC Name |
1-(4-fluorophenyl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZIMCQXZSILPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10990605 | |
| Record name | 1-(4-Fluorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
704-83-6 | |
| Record name | 4-Fluoro-α-propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-alpha-propylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorophenyl)butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10990605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-α-propylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Fluorophenyl)-butanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ3AU4DM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The paper mentions difficulties in synthesizing 1,2-diamino-1-(4-fluorophenyl)butane. What was the specific challenge encountered?
A1: The researchers encountered a significant side reaction during the debenzylation of N,N-dibenzyl-2-amino-1-(4-fluorophenyl)butan-1-ol, an intermediate compound in their synthesis. [] This side reaction resulted in the formation of 2,5-diethyl-3,6-di(4-fluorophenyl)pyrazine-[1,2] instead of the desired 1,2-diamino-1-(4-fluorophenyl)butane, hindering the isolation of the target molecule. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



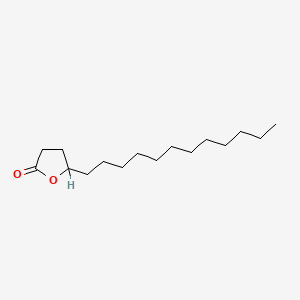
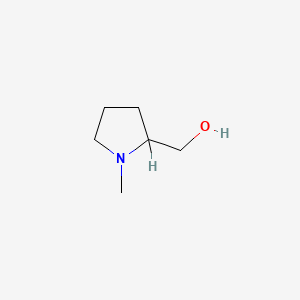
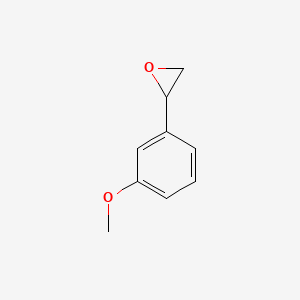

![2-[(2-Bromo-4-methylpentanoyl)amino]acetic acid](/img/structure/B1329712.png)
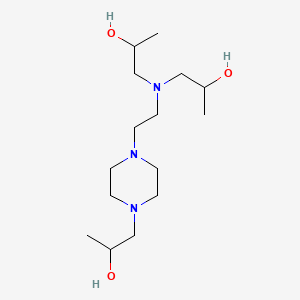

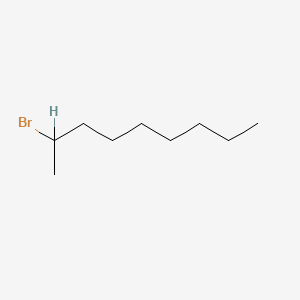
![1H-Benz[g]indole](/img/structure/B1329717.png)

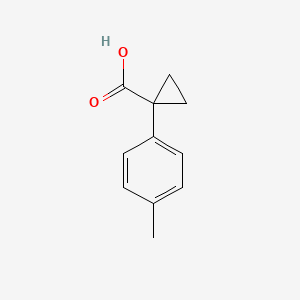
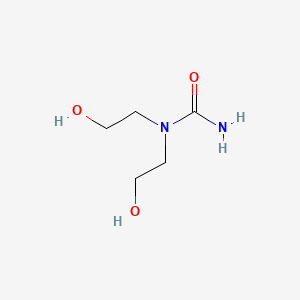
![1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-](/img/structure/B1329721.png)
